12-Bromo-dodec-1-yne
Description
Properties
Molecular Formula |
C12H21Br |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
12-bromododec-1-yne |
InChI |
InChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-12H2 |
InChI Key |
BEYCZAHIYMYDHY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCBr |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
1.1 Hydrothiolation Reactions
One of the primary applications of 12-bromo-dodec-1-yne is in hydrothiolation reactions, where it serves as a substrate for the formation of β-halo vinyl sulfides. Recent studies have demonstrated that using indium(III) trifluoromethanesulfonate as a catalyst allows for regio- and stereoselective hydrothiolation of bromoalkynes, including 12-bromo-dodec-1-yne. This method is notable for its efficiency and selectivity, producing valuable intermediates in good yields.
| Substrate | Thiols Used | Yield (%) |
|---|---|---|
| 12-Bromo-dodec-1-yne | 2-Mercaptobenzthiazole | 76 |
| 12-Bromo-dodec-1-yne | 2-Mercaptobenzoxazole | 61 |
The reactions were conducted under optimized conditions, showing that the choice of solvent and catalyst significantly impacts the yield and selectivity of the product .
1.2 Cross-Coupling Reactions
12-Bromo-dodec-1-yne can also participate in cross-coupling reactions, particularly with organometallic reagents. These reactions are crucial for constructing complex organic molecules and materials. The compound's reactivity allows it to be coupled with various nucleophiles to form longer carbon chains or functionalized derivatives.
Material Science Applications
2.1 Nanocomposites
In materials science, 12-bromo-dodec-1-yne has been utilized in the development of nanofilled polymeric nanocomposites. These composites exhibit tunable properties such as refractive index, which is essential for applications in optics and photonics. By incorporating 12-bromo-dodec-1-yne into polymer matrices, researchers can manipulate the mechanical and optical properties of the resulting materials .
2.2 Surface Functionalization
The compound is also employed in surface functionalization processes. Its alkynyl group allows for click chemistry reactions, enabling the attachment of various functional groups to surfaces for enhanced properties such as hydrophobicity or biocompatibility. This application is particularly relevant in biomedical engineering and sensor technologies.
Case Studies
3.1 Indium-Catalyzed Hydrothiolation
A significant study reported the use of indium-catalyzed hydrothiolation involving 12-bromo-dodec-1-yne, where various thiols were reacted under optimized conditions to yield β-halo vinyl sulfides with high selectivity and yield. The study emphasized the importance of reaction conditions such as solvent choice and catalyst concentration .
3.2 Synthesis of Functionalized Polymers
Another case study highlighted the use of 12-bromo-dodec-1-yne in synthesizing functionalized polymers through click chemistry. The resulting polymers demonstrated enhanced mechanical properties and thermal stability, making them suitable for advanced material applications .
Chemical Reactions Analysis
Nucleophilic Substitution
12-Bromo-dodec-1-yne undergoes nucleophilic substitution due to its terminal bromine atom. For example:
-
Grignard reagents react with the compound to form alcohols or extended alkynes, depending on reaction conditions.
-
Kinetics : These reactions are first-order with respect to both the alkyne and nucleophile, indicating a rate-determining step involving both reactants.
Hydrothiolation
Under indium catalysis , 12-bromo-dodec-1-yne reacts with thiol-containing reagents (e.g., 2-mercaptobenzthiazole) to form hydrothiolated products. Key observations include:
-
Catalyst : Indium triflate (In(OTf)₃) in toluene under reflux provides optimal yields .
-
Selectivity : Reactions exclusively form Z-isomers with good efficiency (e.g., 51–72% yield) .
-
Substrate scope : Longer alkynes like 1-bromo-dodec-1-yne react faster (2–3 hours) compared to shorter analogs .
| Reaction Type | Catalyst | Solvent | Yield Range | Time |
|---|---|---|---|---|
| Hydrothiolation | In(OTf)₃ | Toluene | 51–72% | 2–5 h |
| Nucleophilic substitution | Grignard reagent | THF | Varies | N/A |
Nucleophilic Substitution
The mechanism involves two steps:
-
Nucleophilic attack : A nucleophile (e.g., Grignard reagent) attacks the carbon adjacent to the bromine.
-
Elimination : The bromide ion leaves, forming a triple bond or alcohol, depending on the nucleophile.
Hydrothiolation
Indium-catalyzed hydrothiolation proceeds via:
-
Coordination : The indium catalyst coordinates to the alkyne’s triple bond.
-
Nucleophilic addition : The thiol attacks the α-carbon, followed by proton transfer to form the Z-isomer .
Table 2: Hydrothiolation Efficiency
| Substrate | Thiol Reagent | Yield | Time |
|---|---|---|---|
| 1-Bromo-dodec-1-yne | 2-Mercaptobenzthiazole | 51–72% | 2–3 h |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 12-Bromo-dodec-1-yne with three related brominated dodecane derivatives:
Key Observations:
Functional Group Influence: 12-Bromo-dodec-1-yne: The terminal alkyne group confers high reactivity in metal-catalyzed coupling reactions, distinguishing it from the hydroxyl group in 12-Bromo-1-dodecanol and the aromatic ether in 12-Bromododecoxymethylbenzene. 12-Bromo-1-dodecanol: The hydroxyl group enhances polarity, making it soluble in polar solvents, whereas the alkyne in 12-Bromo-dodec-1-yne increases hydrophobicity . 12-Bromododecoxymethylbenzene: The benzene ring introduces aromaticity, enabling π-π interactions and applications in micelle formation or as a surfactant .
Molecular Weight and Chain Length :
- 12-Bromo-dodec-1-yne has the lowest molecular weight (~245.23 g/mol) due to the absence of oxygen and fewer hydrogen atoms. In contrast, 12-Bromododecoxymethylbenzene (355.35 g/mol) has a bulky benzene group, reducing its flexibility .
However, its position (terminal vs. mid-chain) and neighboring functional groups modulate reactivity. For example, the terminal bromine in 12-Bromo-dodec-1-yne may undergo nucleophilic substitution more readily than the mid-chain bromine in 6-Bromo-N-propionyltryptamine .
Preparation Methods
Base-Mediated Elimination with tert-Butoxide
A validated procedure involves treating 1,12-dibromododecane with potassium tert-butoxide (tert-BuOK) in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reaction proceeds via a two-step mechanism:
-
Deprotonation : tert-BuOK abstracts a β-hydrogen, generating a carbanion intermediate.
-
Elimination : The carbanion expels a bromide ion, forming the alkyne.
Optimized Conditions :
-
Reagent : tert-BuOK (1.15 equiv.)
-
Solvent : THF (0.1 M)
-
Temperature : Reflux (66–67°C)
-
Duration : 16 hours
Critical Considerations :
-
Solvent Purity : Anhydrous THF is essential to prevent base decomposition.
-
Atmosphere Control : Argon or nitrogen minimizes oxidative side reactions.
-
Workup : Aqueous quenching followed by ether extraction and silica gel chromatography ensures high purity.
Alkyne Formation via Grignard Reagents
Grignard reactions offer a flexible pathway to construct the alkyne moiety while introducing bromine at the terminal position. This method is particularly effective for synthesizing longer-chain bromoalkynes.
Copper-Catalyzed Cross-Coupling
A protocol adapted from chiral γ-lactone synthesis involves reacting a bromoalkyne precursor with a Grignard reagent in the presence of copper iodide (CuI). For 12-bromo-dodec-1-yne, the steps include:
-
Grignard Formation : Magnesium reacts with 1-bromotridec-4-yne in THF to generate the organomagnesium intermediate.
-
Coupling : The Grignard reagent reacts with a bromoepoxide under CuI catalysis, followed by acid workup to yield the alkyne.
Representative Data :
Advantages :
-
Stereoselectivity : Copper catalysts enhance regiochemical control.
-
Scalability : Gram-scale synthesis is feasible with minimal side products.
Bromination of Terminal Alkynes
Direct bromination of dodec-1-yne presents challenges due to the alkyne’s susceptibility to overbromination or polymerization. However, controlled conditions using specialized reagents enable selective monobromination.
Hydrobromic Acid (HBr) with Peroxide Initiation
In a method analogous to radical bromination, HBr reacts with dodec-1-yne in the presence of di-tert-butyl peroxide (DTBP) as an initiator. The radical mechanism minimizes electrophilic addition byproducts.
Conditions :
-
Reagent : HBr gas (1.2 equiv.)
-
Initiator : DTBP (5 mol%)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
Limitations :
-
Side Reactions : Competing di-bromination or alkyne oligomerization requires careful stoichiometric control.
Electrochemical Bromination
Emerging electrochemical methods provide a sustainable alternative to traditional halogenation. Paired electrolysis enables simultaneous oxidation and reduction, facilitating bromine incorporation without stoichiometric reagents.
Paired Electrolysis in Dichloromethane
A divided cell setup with platinum electrodes employs ammonium bromide (NH₄Br) as the bromine source. The alkyne undergoes bromination at the anode, while hydrogen evolves at the cathode.
Key Parameters :
-
Electrolyte : 0.1 M NH₄Br in DCM
-
Current Density : 10 mA/cm²
-
Duration : 4 hours
-
Yield : Under investigation; preliminary results suggest ~40% conversion
Benefits :
-
Sustainability : Minimizes waste generation.
-
Tunability : Voltage control adjusts reaction selectivity.
Comparative Analysis of Methods
Trade-offs :
-
Elimination : High yield but requires expensive dibromo precursors.
-
Grignard : Excellent selectivity but involves air-sensitive reagents.
-
Electrochemical : Eco-friendly but currently low efficiency.
Q & A
Q. What are the optimal synthetic routes for 12-Bromo-dodec-1-yne, and how can purity be validated?
- Methodological Answer : Begin with alkyne bromination or alkyl halide substitution, optimizing parameters (e.g., temperature, solvent polarity, and catalyst loading). Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using H/C NMR (to resolve bromine-induced splitting) and GC-MS. Compare retention indices and fragmentation patterns with literature data . Purity can be quantified via HPLC with UV detection at 210 nm (for alkyne absorption bands).
Q. How does the stability of 12-Bromo-dodec-1-yne vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in amber vials under inert gas (N/Ar) at varying temperatures (e.g., -20°C, 4°C, 25°C). Assess degradation monthly via H NMR to track bromine loss or alkyne proton shifts. Use mass spectrometry to identify decomposition byproducts (e.g., hydrobromic acid release). Stability data should guide storage protocols for long-term experiments .
Q. What spectroscopic techniques are most effective for characterizing 12-Bromo-dodec-1-yne?
- Methodological Answer : Prioritize H NMR (for terminal alkyne protons at δ 1.8–2.1 ppm) and C NMR (for brominated carbons at δ 30–35 ppm). IR spectroscopy confirms C≡C stretching (~2100 cm) and C-Br bonds (~500–600 cm). High-resolution MS (HRMS) validates molecular weight (CHBrO: 263.09 g/mol). Cross-reference spectral libraries and computational simulations (e.g., Gaussian) for ambiguous peaks .
Advanced Research Questions
Q. How can computational models predict the regioselectivity of 12-Bromo-dodec-1-yne in Sonogashira couplings?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (FMOs). Simulate transition states using software like Gaussian or ORCA to identify energy barriers for bromine vs. alkyne reactivity. Validate predictions experimentally by reacting 12-Bromo-dodec-1-yne with aryl halides under Pd/Cu catalysis, analyzing yields and byproducts via LC-MS .
Q. What experimental strategies resolve contradictions in reported reaction yields for 12-Bromo-dodec-1-yne derivatization?
- Methodological Answer : Perform meta-analysis of literature data to identify variables (e.g., solvent purity, catalyst aging). Design a fractional factorial experiment to isolate critical factors (e.g., oxygen/moisture levels, ligand choice). Use design-of-experiments (DoE) software to optimize conditions and replicate disputed results. Publish raw datasets with Open Science Framework (OSF) to enable peer validation .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of bromine displacement in 12-Bromo-dodec-1-yne?
- Methodological Answer : Synthesize deuterated analogs (e.g., D-labeled at C12) and compare reaction rates with non-deuterated controls in SN2/SN1 conditions. Measure KIEs using H NMR or mass spectrometry. A primary KIE (>1) suggests bond-breaking in the rate-determining step (RDS), while secondary KIEs indicate transition-state geometry changes. Correlate findings with computational mechanistic studies .
Q. What advanced chromatographic methods improve separation of 12-Bromo-dodec-1-yne from structurally similar impurities?
- Methodological Answer : Develop a UPLC method with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Optimize retention and resolution using Design-Expert® software. Compare with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) if stereoisomeric byproducts exist. Validate via spike-recovery assays and limit-of-detection (LOD) studies .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in the thermal stability data of 12-Bromo-dodec-1-yne across studies?
- Methodological Answer : Replicate thermal gravimetric analysis (TGA) under controlled atmospheres (air vs. N) to assess oxidative vs. pyrolytic decomposition. Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Cross-validate with in-situ FTIR to detect gaseous products (e.g., HBr). Publish detailed experimental protocols to minimize procedural variability .
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in toxicity studies of 12-Bromo-dodec-1-yne?
- Methodological Answer : Apply generalized additive models (GAMs) or Bayesian hierarchical models to capture non-linear trends. Use Akaike information criterion (AIC) to compare model fits. For in vitro assays (e.g., MTT), normalize data to solvent controls and report EC values with 95% confidence intervals. Share code repositories (e.g., GitHub) for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
